2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is a heterocyclic compound characterized by the molecular formula . It is a brominated derivative of tetrahydrobenzo[b]thiophene, featuring a bromine atom at the 2-position of the thiophene ring. This compound has garnered attention due to its potential biological activities, particularly in relation to the activation of the nuclear factor erythroid 2-related factor 2 (NRF2), which plays a critical role in cellular responses to oxidative stress and inflammation .
The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene typically involves bromination reactions. One common method includes:
The structure of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene features a thiophene ring fused with a cyclohexane-like structure. The presence of the bromine atom at the 2-position significantly influences its chemical reactivity and biological activity.
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene undergoes various chemical reactions:
These reactions can be utilized in synthetic pathways to develop new derivatives with enhanced biological activities. For instance, substitution reactions are particularly valuable for generating compounds with diverse pharmacological profiles.
The primary mechanism of action for 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene involves its role as an NRF2 activator:
Research indicates that this compound is moderately stable in liver microsomes and can influence cellular responses under oxidative stress conditions.
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is utilized in several scientific fields:
Thiophene-based heterocycles represent a privileged scaffold in medicinal chemistry, ranking as the fourth most prevalent sulfur-containing pharmacophore in U.S. FDA-approved small-molecule drugs over the past decade. Seven thiophene-containing drugs received approval between 2013–2023, reflecting their therapeutic significance [2]. This five-membered aromatic system, characterized by a sulfur atom, demonstrates exceptional versatility in drug-receptor interactions due to its electronic properties and capacity for structural modification. The electron-rich sulfur atom participates in hydrogen bonding and dipole-dipole interactions, while the planar ring structure enables π-π stacking with biological targets [2].
Table 1: Selected FDA-Approved Thiophene-Containing Drugs and Therapeutic Applications
Drug Name | Therapeutic Category | Key Structural Features | Approval Status |
---|---|---|---|
Ticlopidine | Antiplatelet | Monosubstituted thiophene | FDA-approved |
Olanzapine | Antipsychotic | Benzothiophene fused system | FDA-approved |
Raltitrexed | Anticancer | Thiophene-carboxylate derivative | FDA-approved |
Zileuton | Asthma (5-LOX inhibitor) | Benzothiophene-hydroxamate | FDA-approved |
Tiaprofenic Acid | Anti-inflammatory | 2-Aryl substituted thiophene | FDA-approved |
The synthetic accessibility of thiophene derivatives further enhances their pharmaceutical utility. Classical methodologies like the Paal-Knorr and Gewald reactions enable efficient construction of the thiophene core. The Gewald reaction—a three-component condensation of ketones, activated nitriles, and elemental sulfur—is particularly valuable for generating 2-aminothiophene derivatives, serving as precursors to numerous bioactive molecules [4] [5]. Modern catalytic approaches, including copper-catalyzed cyclizations and transition-metal-free protocols using potassium sulfide, offer improved regioselectivity and functional group tolerance [2].
Tetrahydrobenzo[b]thiophenes—saturated analogs of benzothiophenes—exhibit enhanced conformational flexibility and reduced planarity, which can improve solubility and bioavailability profiles. The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold specifically serves as a versatile template for structural elaboration, with its cyclohexane fusion providing distinct three-dimensional positioning of substituents [4] [8].
The strategic incorporation of bromine at the C2 position of 4,5,6,7-tetrahydrobenzo[b]thiophene creates a multifunctional molecular building block with enhanced chemical reactivity and biological relevance. Designated chemically as C₈H₉BrS (molecular weight: 217.12 g/mol) and identified by CAS registry number 111873-07-5, this compound displays unique physicochemical properties critical for pharmaceutical development [1].
Table 2: Physicochemical Properties of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₉BrS | Defines elemental composition |
Molecular Weight | 217.12 g/mol | Impacts pharmacokinetic parameters |
LogP (Predicted) | ~2.8 | Moderate lipophilicity for membrane penetration |
Hydrogen Bond Acceptors | 1 (Sulfur atom) | Influences solvation and binding interactions |
Rotatable Bonds | 0 | Impacts conformational flexibility |
Bromine substitution confers three primary advantages:
The bromine atom's role in optimizing pharmacological activity is exemplified by the clinical development of T-62 ((2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone), an adenosine A₁ receptor allosteric enhancer derived from brominated precursors. Structural analyses demonstrate that bromine-to-amine conversion at C2 enables critical hydrogen bonding with Thr270 in the allosteric binding pocket while maintaining favorable lipophilicity (clogP = 3.2) [3].
Table 3: Pharmacological Activities of Brominated Tetrahydrobenzo[b]thiophene Derivatives
Derivative Class | Biological Activity | Key Finding | Ref |
---|---|---|---|
2-(4-Bromobenzyl)thienopyrimidines | Dual Topo I/II inhibition | IC₅₀ = 1.73 μM against FaDu cancer cells | [8] |
2-Amino-3-aroylthiophenes | A₁ adenosine receptor enhancement | 4.7-fold increase in agonist binding affinity | [3] |
Ethyl-2-benzylideneamino derivatives | Antioxidant activity | IC₅₀ = 45.33 μM (DPPH assay) | [5] |
Tetrahydrobenzo[b]thiophene-3-carbonitriles | Keap1-Nrf2 interaction | 89% inhibition at 10 μM concentration | [4] |
Structure-activity relationship (SAR) studies consistently demonstrate that bromine substitution at the thiophene C2 position enhances potency across therapeutic domains. In anticancer scaffolds, brominated derivatives exhibit improved topoisomerase I/II inhibition (ΔIC₅₀ = 0.8 μM vs non-halogenated analogs) due to enhanced DNA intercalation [8]. Antioxidant evaluations reveal brominated tetrahydrobenzo[b]thiophenes demonstrate superior radical scavenging capacity (85-89% inhibition) compared to unchlorinated derivatives (60-65%), attributable to bromine's polarizability effects facilitating hydrogen atom transfer [4] [7].
The strategic incorporation of bromine within this bicyclic framework balances electronic, steric, and lipophilic parameters to optimize drug-target interactions while providing versatile synthetic handles for further molecular diversification across multiple therapeutic areas.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7